molecular formula C13H26ClN3O2 B13892206 tert-butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate;hydrochloride

tert-butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate;hydrochloride

Cat. No.: B13892206
M. Wt: 291.82 g/mol
InChI Key: COEXQMFHHCPMIF-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidine ring and a piperidine ring, making it a valuable subject for studies in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate;hydrochloride typically involves multiple steps, starting with the preparation of the azetidine and piperidine intermediates. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. For example, the synthesis may involve the use of tert-butyl chloroformate and appropriate amines under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions, such as:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its structure allows it to bind to specific proteins or enzymes, making it a valuable tool for studying biochemical pathways .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. This interaction is often mediated by the unique structure of the azetidine and piperidine rings, which allows for specific binding and modulation of target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate;hydrochloride is unique due to its combination of azetidine and piperidine rings. This structural feature provides distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets sets it apart from similar compounds .

Properties

Molecular Formula

C13H26ClN3O2

Molecular Weight

291.82 g/mol

IUPAC Name

tert-butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate;hydrochloride

InChI

InChI=1S/C13H25N3O2.ClH/c1-13(2,3)18-12(17)15-10-4-6-16(7-5-10)11-8-14-9-11;/h10-11,14H,4-9H2,1-3H3,(H,15,17);1H

InChI Key

COEXQMFHHCPMIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2CNC2.Cl

Origin of Product

United States

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